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Compound of Interest

Compound Name: Ji-101

Cat. No.: B1683799

Ji-101 (also known as CGI-1842) is an orally active, multi-targeted tyrosine kinase inhibitor with
a unique preclinical profile demonstrating potent and selective inhibition of key regulators of
angiogenesis. This technical guide provides a comprehensive overview of the preclinical
pharmacology of Ji-101, designed for researchers, scientists, and drug development
professionals. The information presented herein is compiled from available preclinical data,
focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic
properties.

Core Mechanism of Action

Ji-101 exerts its anti-angiogenic and potential anti-tumor effects by selectively targeting three
critical receptor tyrosine kinases involved in tumor vascularization and growth:

e Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
o Platelet-Derived Growth Factor Receptor Beta (PDGFR-P)
o Ephrin Type-B Receptor 4 (EphB4)

The dual inhibition of VEGFR-2 and PDGFR-f is a clinically validated strategy for blocking
tumor angiogenesis. The additional potent inhibition of EphB4 distinguishes Ji-101 from many
other angiogenesis inhibitors, offering a novel mechanism to potentially overcome resistance
and provide broader anti-tumor activity.[1][2]
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In Vitro Pharmacology
Enzymatic and Cell-Based Assay Potency

Ji-101 has demonstrated high potency against its target kinases in both enzymatic and cell-
based assays. While specific IC50 values from a comprehensive public data set are not readily
available, preclinical reports consistently describe Ji-101 as having high potency, with inhibitory
concentrations of less than 100 nM for VEGFR-2, PDGFR-[3, and EphB4.[3][4]

A broad kinase cross-screening of 445 kinases revealed that Ji-101 is highly selective for its
intended angiogenic targets.[3] Only 23 kinases showed a dissociation constant (Kd) of less
than 1 uM, and of those, only 15 had a Kd less than 100 nM, indicating a favorable selectivity
profile.[3]

Cellular Effects in Combination Studies

In vitro studies have explored the synergistic potential of Ji-101 with other anti-cancer agents.
Co-incubation of Ji-101 with the PI3 kinase/mTOR inhibitor BEZ235 resulted in enhanced
cellular toxicity in a cell-line-specific manner, suggesting a synergistic interaction.[2] In contrast,
the toxicity profiles of traditional chemotherapies such as gemcitabine, oxaliplatin, and 5-
fluorouracil were not significantly altered when combined with Ji-101 in vitro.[2]

In Vivo Pharmacology
Xenograft Models

Preclinical efficacy of Ji-101 has been evaluated in rodent xenograft models. In a mouse
xenograft model using the human triple-negative breast cancer cell line MDA-MB-231, the co-
administration of Ji-101 with paclitaxel resulted in greater efficacy in inhibiting tumor growth
compared to either agent alone, with no observed increase in toxicity.[3][4]

Experimental Protocols

MDA-MB-231 Xenograft Study (as inferred from available data):

e Cell Culture: MDA-MB-231 cells are cultured in appropriate media and conditions to ensure
viability and proliferation.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.researchgate.net/publication/51148826_Highly_sensitive_method_for_the_determination_of_JI-101_a_multi-kinase_inhibitor_in_human_plasma_and_urine_by_LC-MSMS-ESI_Method_validation_and_application_to_a_clinical_pharmacokinetic_study
https://www.researchgate.net/scientific-contributions/Mark-Velleca-2024383019
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.researchgate.net/publication/51148826_Highly_sensitive_method_for_the_determination_of_JI-101_a_multi-kinase_inhibitor_in_human_plasma_and_urine_by_LC-MSMS-ESI_Method_validation_and_application_to_a_clinical_pharmacokinetic_study
https://www.researchgate.net/publication/51148826_Highly_sensitive_method_for_the_determination_of_JI-101_a_multi-kinase_inhibitor_in_human_plasma_and_urine_by_LC-MSMS-ESI_Method_validation_and_application_to_a_clinical_pharmacokinetic_study
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/13543784.2020.1762566
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/13543784.2020.1762566
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.researchgate.net/publication/51148826_Highly_sensitive_method_for_the_determination_of_JI-101_a_multi-kinase_inhibitor_in_human_plasma_and_urine_by_LC-MSMS-ESI_Method_validation_and_application_to_a_clinical_pharmacokinetic_study
https://www.researchgate.net/scientific-contributions/Mark-Velleca-2024383019
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent
rejection of the human tumor cells.

e Tumor Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously or
orthotopically into the mice.

e Tumor Growth and Measurement: Tumors are allowed to establish and grow to a palpable
size. Tumor volume is measured regularly using calipers.

e Treatment: Once tumors reach a predetermined size, mice are randomized into treatment
groups: vehicle control, Ji-101 alone, paclitaxel alone, and the combination of Ji-101 and
paclitaxel. Ji-101 is administered orally.

» Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint
is typically tumor growth inhibition. At the end of the study, tumors may be excised and
weighed.

Pharmacokinetics

A detailed pharmacokinetic study of Ji-101 was conducted in Sprague-Dawley rats. The key
findings are summarized in the table below.

Parameter Intravenous (10 mgl/kg) Oral (50 mg/kg)
Cmax (ng/mL) 1850 + 212
Tmax (h) 20x0.0

AUC (0-t) (ng*h/mL) 1290 *+ 260 7100 + 354
Half-life (t%2) (h) 1.75+0.79 2.66 £ 0.13
Clearance (CI) (mL/min/kg) 13.0+2.62

Volume of Distribution (Vd)

(Ukg) 211+1.42

Oral Bioavailability (%) 55

Data from a study in Sprague-Dawley rats.
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Following oral administration, Ji-101 was rapidly absorbed, reaching maximum plasma
concentration within 2 hours.[5] The oral bioavailability was determined to be 55%.[5] Ji-101 is
highly permeable and is not a substrate for P-glycoprotein (P-gp).[5] Tissue distribution was
extensive, with a notable uptake into lung tissue.[5] The primary route of elimination is through
feces, with mono- and di-hydroxy metabolites being excreted in the bile.[5]

Pharmacokinetic Study Protocol (Rat)

e Animal Model: Male Sprague-Dawley rats were used.
e Dosing:
o Intravenous: A single dose of 10 mg/kg was administered.
o Oral: Asingle dose of 50 mg/kg was administered.
» Sample Collection: Blood samples were collected at various time points post-dosing.

o Analytical Method: Plasma concentrations of Ji-101 were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

« Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-
time data.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathway targeted by Ji-101 and a general
workflow for a xenograft efficacy study.
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Caption: Ji-101 inhibits key signaling pathways involved in angiogenesis and cell proliferation.
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Caption: A typical experimental workflow for evaluating the in vivo efficacy of Ji-101.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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